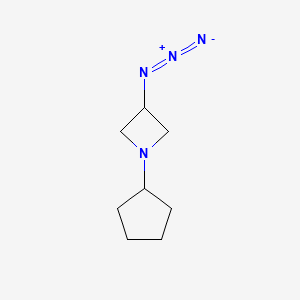

3-Azido-1-cyclopentylazetidine

Description

Historical Trajectory of Azetidine (B1206935) Chemistry in Synthetic Research

The chemistry of azetidines, four-membered nitrogen-containing heterocycles, has a rich history, initially marked by challenges in their synthesis due to inherent ring strain. chemrxiv.orgrsc.org Early research focused on overcoming these synthetic hurdles, leading to the development of various methods for their preparation, including cyclization reactions, ring expansions, and the reduction of β-lactams. chemrxiv.org

Over the past few decades, azetidines have gained significant attention in synthetic and medicinal chemistry. chemrxiv.orgrsc.org They are recognized as valuable building blocks and are present in several natural products and pharmaceuticals. rsc.org The unique conformational constraints imposed by the four-membered ring make azetidines attractive as surrogates for amino acids and as components in peptidomimetics. rsc.org Their incorporation into molecular structures can lead to improved physicochemical properties, such as solubility and metabolic stability. nih.gov The development of new synthetic methodologies has enabled access to a wide range of functionalized azetidines, expanding their application in drug discovery and as chiral templates in asymmetric synthesis. chemrxiv.orgrsc.org

Significance of Azido (B1232118) Functionality in Contemporary Chemical Transformations

The azido group (–N₃) is a highly versatile and energetic functional group that has become indispensable in modern organic synthesis. sioc-journal.cn Its small size and unique reactivity allow for a wide array of chemical transformations, often under mild and biocompatible conditions. sioc-journal.cn

One of the most prominent applications of the azido group is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for the formation of 1,2,3-triazoles, which are stable and often biologically active linkers. sioc-journal.cn Beyond click chemistry, azides serve as precursors to other important functional groups. The Staudinger reaction allows for the mild reduction of azides to primary amines, a transformation valuable in the synthesis of complex molecules and bioconjugation. sioc-journal.cn Furthermore, azides can be converted into highly reactive nitrenes, which can undergo a variety of insertion and addition reactions. The Curtius rearrangement of acyl azides provides a route to isocyanates and subsequently to amines, ureas, and carbamates. sioc-journal.cn The ability of the azido group to participate in these diverse reactions makes it a powerful tool for the construction of complex nitrogen-containing compounds.

Rationale for Research on 3-Azido-1-cyclopentylazetidine as a Unique Chiral Scaffold

The specific combination of the azetidine ring, the azido group at the 3-position, and the cyclopentyl group at the 1-position in this compound creates a chiral scaffold with significant potential in drug discovery and organic synthesis. The rationale for its investigation is multifaceted:

Three-Dimensional Diversity: The non-planar, puckered nature of the azetidine ring, combined with the stereochemistry at the 3-position, provides a defined three-dimensional architecture. nih.gov This is highly desirable in drug design for creating molecules that can interact with the complex topographies of biological targets.

Bioisosteric Replacement: The N-cyclopentyl group can act as a bioisostere for other cyclic or aromatic systems, potentially improving pharmacokinetic properties such as lipophilicity and metabolic stability. Small aliphatic rings like cyclopentane (B165970) are increasingly used in medicinal chemistry to enhance molecular properties. nih.gov

Synthetic Versatility: The azido group at the 3-position serves as a versatile chemical handle. It allows for the introduction of a wide range of substituents and the construction of more complex molecules through reactions like click chemistry and Staudinger ligation. rsc.org This facilitates the creation of libraries of compounds for biological screening.

Chiral Building Block: As a chiral molecule, enantiomerically pure forms of this compound can be used as building blocks for the synthesis of stereochemically defined complex targets. The use of chiral scaffolds is crucial in modern drug development, as different enantiomers of a drug can have vastly different biological activities. mdpi.com

While specific research on this compound is not extensively documented in publicly available literature, its potential can be inferred from studies on related structures. For instance, 3-azidoazetidine derivatives have been utilized as precursors for libraries of bioactive compounds. rsc.org Similarly, N-substituted azetidines are common motifs in pharmaceutical candidates. chemrxiv.org

Overview of Research Trajectories for Azetidine and Azide-Containing Systems in Chemical Science

The research trajectories for both azetidine and azide-containing systems are vibrant and expanding, driven by their utility in various scientific domains.

Azetidine Chemistry:

Medicinal Chemistry: A primary focus is the incorporation of azetidine scaffolds into drug candidates to improve their pharmacological profiles. chemrxiv.orgrsc.orgnih.gov Research is ongoing to develop novel azetidine-containing inhibitors for a range of biological targets. nih.gov

Asymmetric Catalysis: Chiral azetidines are being explored as ligands for transition metal catalysts to induce stereoselectivity in chemical reactions.

Novel Synthetic Methods: The development of more efficient and stereoselective methods for the synthesis of functionalized azetidines remains an active area of research. rsc.org

Azide (B81097) Chemistry:

Bioconjugation and Chemical Biology: The bioorthogonal nature of the azide-alkyne click reaction has made it a powerful tool for labeling and imaging biomolecules in living systems.

Materials Science: Azides are used in the synthesis of polymers and for surface functionalization. The formation of triazoles via click chemistry provides a robust method for cross-linking and creating new materials.

Drug Discovery: The triazole ring formed from the click reaction is a common scaffold in medicinal chemistry, and azide-containing building blocks are frequently used in the synthesis of new therapeutic agents. sioc-journal.cn

The convergence of these research areas in a molecule like this compound highlights a strategic approach in modern organic synthesis: the creation of modular, versatile, and stereochemically rich building blocks for the efficient construction of functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-azido-1-cyclopentylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-11-10-7-5-12(6-7)8-3-1-2-4-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHTWIMHPRUIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Azido 1 Cyclopentylazetidine

Retrosynthetic Analysis of the 3-Azido-1-cyclopentylazetidine Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. egrassbcollege.ac.indeanfrancispress.comjournalspress.com

Key Disconnections for the Azetidine (B1206935) Core and Azido (B1232118) Moiety

For this compound, the primary disconnections involve the formation of the azetidine ring and the introduction of the azido group.

Azetidine Ring Disconnection: The most common retrosynthetic disconnection for the azetidine ring is at the C-N bonds. This leads to a 1,3-difunctionalized propane (B168953) derivative. Specifically, a γ-amino alcohol or a related precursor is a logical starting point. The cyclopentyl group on the nitrogen suggests that cyclopentylamine (B150401) would be a key building block.

Azido Moiety Disconnection: The C-N bond of the azido group is another key disconnection. This points to a precursor with a suitable leaving group at the C3 position of the azetidine ring, such as a hydroxyl or a sulfonate ester, which can be displaced by an azide (B81097) nucleophile. rsc.org Alternatively, the azido group could be introduced earlier in the synthesis, prior to the formation of the azetidine ring.

A plausible retrosynthetic pathway is shown below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that the synthesis could begin with the reaction of cyclopentylamine with a three-carbon electrophile, followed by cyclization and subsequent introduction of the azide.

Strategic Approaches for Stereocontrol in Azetidine Ring Construction

While this compound itself is achiral, the principles of stereocontrol are crucial when synthesizing substituted azetidines with stereocenters. nih.govrsc.orgresearchgate.net These strategies often involve the use of chiral starting materials or chiral catalysts.

Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as amino acids or carbohydrates, can provide a reliable method for controlling the stereochemistry of the azetidine ring. thieme-connect.com

Asymmetric Catalysis: The use of chiral catalysts in reactions such as cycloadditions or C-H amination can induce enantioselectivity in the formation of the azetidine ring. rsc.org

Diastereoselective Cyclization: Substrate-controlled diastereoselective reactions can be employed to create specific stereoisomers. For example, the reduction of a cyclic precursor followed by a stereospecific cyclization can yield a single diastereomer. rsc.org

Classical Synthetic Routes to Azetidine Derivatives Applicable to this compound

Classical methods for forming the azetidine ring often rely on intramolecular cyclization reactions.

Cyclization Reactions for Azetidine Ring Formation

The formation of the strained four-membered azetidine ring is a key challenge. pageplace.de Intramolecular cyclization of γ-amino alcohols or their derivatives is a common and effective method. researchgate.net

From γ-Amino Alcohols: The cyclization of a 1-cyclopentylamino-3-halopropan-2-ol or a related derivative is a direct approach. This precursor can be synthesized by the ring-opening of an epoxide (like epichlorohydrin) with cyclopentylamine. The subsequent intramolecular nucleophilic substitution, often promoted by a base, would form the azetidine ring.

Via Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for the cyclization of γ-amino alcohols under mild conditions. This reaction involves the activation of the hydroxyl group with a phosphine (B1218219) and an azodicarboxylate, followed by intramolecular displacement by the amine.

From β-Lactams: The reduction of β-lactams (azetidin-2-ones) is a well-established method for the synthesis of azetidines. acs.org While this adds extra steps to the synthesis, the wide availability of methods to prepare β-lactams makes this a viable, albeit longer, route.

Table 1: Comparison of Classical Cyclization Reactions for Azetidine Synthesis

| Reaction | Precursor | Reagents | Advantages | Disadvantages |

| Intramolecular Nucleophilic Substitution | γ-Amino Halide | Base (e.g., NaH, K2CO3) | Direct, often high-yielding | May require harsh conditions |

| Mitsunobu Reaction | γ-Amino Alcohol | PPh3, DEAD/DIAD | Mild conditions, stereospecific | Stoichiometric phosphine oxide waste |

| β-Lactam Reduction | β-Lactam | LiAlH4, BH3·THF | Reliable, good yields | Adds synthetic steps |

Introduction of the Azido Group (e.g., Nucleophilic Substitution, Diazo Transfer)

Once the 1-cyclopentylazetidin-3-ol (B1374475) is formed, the azido group can be introduced.

Nucleophilic Substitution: This is the most common method for introducing an azide. The hydroxyl group of 1-cyclopentylazetidin-3-ol is first converted to a good leaving group, such as a tosylate, mesylate, or triflate. Subsequent reaction with an azide source, typically sodium azide (NaN₃) in a polar aprotic solvent like DMF, affords the desired this compound. nih.gov This reaction generally proceeds via an Sₙ2 mechanism.

Diazo Transfer: While less common for this specific transformation, diazo transfer reactions can be used to convert primary amines to azides. If a 3-amino-1-cyclopentylazetidine were synthesized, it could potentially be converted to the azide using a diazo-transfer reagent like triflyl azide (TfN₃).

Modern and Advanced Synthetic Approaches for this compound

Recent advances in organic synthesis have provided new and more efficient methods for constructing azetidine rings.

Photochemical Reactions: Photochemical methods, such as the aza-Paternò-Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene, can be used to construct the azetidine ring. rsc.org Another photochemical approach is the "aza-Yang" cyclization. nih.gov

Metal-Catalyzed Reactions: Transition metal catalysis has emerged as a powerful tool for azetidine synthesis.

Copper-Catalyzed Cyclizations: Copper catalysts have been employed in the radical cyclization of ynamides to form azetidines. nih.gov Copper-catalyzed rearrangements of O-propargylic oximes also provide a route to azetidine derivatives. acs.org

Palladium-Catalyzed C-H Amination: Intramolecular C(sp³)-H amination catalyzed by palladium offers a direct way to form the azetidine ring from an acyclic amine precursor. rsc.org

Ring Expansion Reactions: The expansion of smaller rings, such as aziridines, can be a thermodynamically favorable route to azetidines. rsc.org This can be achieved by reacting an aziridine (B145994) with a one-carbon electrophile.

Table 2: Overview of Modern Synthetic Approaches

| Approach | Key Transformation | Catalyst/Conditions | Key Features |

| Photochemical Cyclization | [2+2] Cycloaddition | UV light | Access to complex scaffolds |

| Copper-Catalyzed Cyclization | Radical cyclization of ynamides | Copper complex, visible light | High regioselectivity |

| Palladium-Catalyzed C-H Amination | Intramolecular C-H amination | Palladium catalyst | High atom economy |

| Ring Expansion | Aziridine to azetidine | Varies | Thermodynamically driven |

Catalytic Asymmetric Synthesis of Azetidine Frameworks

Catalytic asymmetric synthesis provides a powerful tool for accessing enantioenriched azetidine scaffolds, which are highly sought-after in medicinal chemistry. While direct asymmetric synthesis of this compound is not explicitly detailed in the literature, the principles of asymmetric catalysis are fundamental to creating chiral azetidine precursors.

One notable approach is the catalytic asymmetric formal [2+2] cycloaddition between N-sulfonylimines and allenoates, which yields highly functionalized azetidines with excellent enantioselectivity. nih.gov This reaction is often catalyzed by cinchona alkaloid derivatives. nih.gov The resulting azetidine products can then serve as versatile intermediates for further modification.

Another strategy involves the enantioselective desymmetrization of meso-azetidines. researchgate.net This method utilizes a chiral catalyst to selectively react with one of two identical functional groups on a prochiral azetidine, thereby inducing chirality with high efficiency and enantioselectivity. researchgate.net The resulting chiral products are valuable precursors for complex molecules.

Furthermore, copper(I)-catalyzed asymmetric cascade reactions, such as the Kinugasa/aryl C-C coupling, have been developed to produce densely functionalized chiral spiro[azetidine-indoline] derivatives in good yields and high enantioselectivity. researchgate.net Although this specific example yields a spirocyclic system, the underlying principles of using chiral copper catalysts to control stereochemistry during azetidine ring formation are broadly applicable.

The following table summarizes representative catalytic systems for asymmetric azetidine synthesis:

| Catalyst System | Reactants | Product Type | Enantioselectivity (ee) | Reference |

| Cinchona Alkaloid Derivative | N-sulfonylimine, Allenoate | Disubstituted Azetidine | Excellent | nih.gov |

| Chiral Phosphoric Acid | meso-Azetidine, Nucleophile | Desymmetrized Azetidine | Excellent | researchgate.net |

| Copper(I) / Chiral Ligand | Nitrone, Alkyne | Spiro[azetidine-indoline] | High | researchgate.net |

Photocatalytic Strategies for Azetidine Ring Construction

Photocatalysis has emerged as a mild and efficient method for constructing azetidine rings, often proceeding under visible light irradiation at ambient temperatures. These strategies frequently leverage the reactivity of radical intermediates or employ classic cycloadditions like the aza Paternò-Büchi reaction.

A prominent photocatalytic approach involves the radical strain-release (RSR) functionalization of azabicyclo[1.1.0]butanes (ABBs). researchgate.netrsc.org In this process, an organic photosensitizer mediates an energy transfer process with sulfonyl imines, generating radical intermediates. researchgate.net These radicals are then trapped by the strained ABB, leading to the formation of difunctionalized azetidines in a single step. researchgate.netrsc.org This method is notable for its broad substrate scope and functional group tolerance. rsc.org

Another powerful photocatalytic method is the dehydrogenative [2+2] cycloaddition between amines and alkenes. rsc.org This oxidative formal aza Paternò-Büchi reaction is induced by the aerobic oxidation of dihydroquinoxalinones, which act as the amine component, catalyzed by a photoredox catalyst. rsc.org The reaction proceeds with a variety of structurally diverse alkenes to yield functionalized azetidines stereoselectively. rsc.org

These photocatalytic methods offer sustainable alternatives to traditional thermal reactions for synthesizing the azetidine core, which can then be further functionalized to produce compounds like this compound.

Strain-Release Strategies for Azetidine Formation

Strain-release strategies, particularly those involving 1-azabicyclo[1.1.0]butanes (ABBs), provide a versatile and efficient entry point to functionalized azetidines. The high ring strain of ABBs makes them susceptible to ring-opening reactions with a variety of nucleophiles and electrophiles, leading directly to the azetidine core.

One common approach is the reaction of ABBs with electrophilic azide sources. For instance, the reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with p-toluenesulfonyl azide yields N-(p-toluenesulfonyl)-3-azido-3-phenylazetidine, demonstrating the direct incorporation of an azide group into the 3-position of the azetidine ring. researchgate.net Similarly, trimethylsilyl (B98337) azide can add across the strained N-C(3) bond of ABBs to form 3-azidoazetidine derivatives. researchgate.net

Strain-release can also be driven by the addition of organometallic reagents to in situ generated ABBs. This allows for the selective formation of 3-arylated or 3-alkylated azetidine intermediates. thieme-connect.de These intermediates can then undergo further functionalization, such as N-arylation via Buchwald-Hartwig couplings or SNAr reactions. thieme-connect.de

Furthermore, strain-release driven spirocyclization has been achieved by reacting ABB-ketone precursors with electrophiles, leading to the formation of azetidine-containing spirocycles. google.com These methods highlight the synthetic utility of strained precursors in rapidly assembling complex azetidine architectures.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry offers significant advantages for the synthesis of azetidines, including enhanced safety, improved reproducibility, and the ability to handle unstable intermediates at temperatures not easily accessible in batch processing. nih.govthieme-connect.de This technology is particularly well-suited for reactions involving highly reactive species like organolithium reagents.

Telescoped continuous flow protocols have also been developed for the generation, lithiation, and electrophilic trapping of 1-azabicyclo[1.1.0]butanes, leading to the formation of azetidine boronic esters. acs.org This approach combines multiple reaction steps into a single, continuous process, streamlining the synthesis and reducing manual handling.

The productivity of these flow systems can be substantial. For instance, the synthesis of tert-butyl 3-(hydroxydiphenylmethyl)azetidine-1-carboxylate demonstrated an estimated productivity of 4.56 g/h, showcasing the scalability of this methodology. thieme-connect.de

Optimization of Reaction Conditions and Yield for this compound Synthesis

Solvent Effects and Temperature Optimization in Azetidine Chemistry

The choice of solvent and reaction temperature plays a critical role in azetidine synthesis, influencing reaction rates, selectivity, and the stability of intermediates.

In the synthesis of 3-substituted azetidines via nucleophilic substitution, polar aprotic solvents like DMSO are often employed. For example, the conversion of 3-bromoazetidines to 3-azidoazetidines using sodium azide proceeds efficiently in DMSO at 60 °C. rsc.org For flow chemistry applications involving lithiated intermediates, solvents like cyclopentylmethylether (CPME) have been shown to be effective and environmentally preferable alternatives to traditional ethers like THF. researchgate.netnih.gov Optimization of a flow synthesis of a 3-substituted azetidine found that operating at -50 °C in CPME provided a good balance between reaction rate and system stability, avoiding the clogging that occurred at higher temperatures. researchgate.net

Temperature is also a key factor in controlling the outcome of reactions involving strained intermediates. The thermal isomerization of kinetically favored aziridines to their thermodynamically more stable azetidine counterparts is often achieved by refluxing in a high-boiling solvent like DMSO at temperatures around 70 °C. rsc.org In La(OTf)3-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, 1,2-dichloroethane (B1671644) (DCE) at reflux was found to be the optimal solvent, providing higher yields and selectivity compared to benzene (B151609) or lower-boiling solvents like CH2Cl2. frontiersin.org

The following table illustrates the impact of solvent and temperature on azetidine synthesis:

| Reaction Type | Solvent | Temperature (°C) | Outcome | Reference |

| Azide Substitution | DMSO | 60 | Efficient formation of 3-azidoazetidine | rsc.org |

| Flow Lithiation/Trapping | CPME | -50 | Good yield, stable operation | researchgate.net |

| Aziridine-Azetidine Isomerization | DMSO | 70 | Conversion to thermodynamic product | rsc.org |

| Catalytic Aminolysis | DCE | Reflux | High yield and regioselectivity | frontiersin.org |

Catalyst Loading and Ligand Effects in Metal-Mediated Azetidine Synthesis

In metal-mediated syntheses of azetidines, the choice of catalyst, its loading, and the associated ligands are paramount for achieving high yields and selectivity.

For instance, in the catalytic enantioselective synthesis of spirocyclic azetidine oxindoles, a novel chiral cation phase-transfer catalyst was developed. Current time information in Bangalore, IN. The reaction's success hinged on the specific structure of this catalyst, which was derived from a cinchona alkaloid. Current time information in Bangalore, IN. Control experiments suggested an interfacial mechanism where the catalyst activates the leaving group to induce asymmetry. Current time information in Bangalore, IN.

In photocatalytic reactions, the nature of the photosensitizer is crucial. A novel organic photosensitizer was shown to effectively govern the energy-transfer process in the radical strain-release synthesis of azetidines from ABBs and sulfonylimines. rsc.org Similarly, photocatalytic dehydrogenative [2+2] cycloadditions rely on specific photoredox catalysts to facilitate the aerobic oxidation of amine precursors. rsc.org

In palladium-catalyzed reactions, such as the N-arylation of 3-arylazetidines (Buchwald-Hartwig coupling), optimization of the palladium source, ligand, and base is critical. colab.ws Studies have shown that the choice of phosphine ligand can significantly impact the efficiency of the coupling. colab.ws Catalyst loading is also a key parameter to optimize, with typical loadings for such cross-couplings being around 1 mol% of the palladium precursor. colab.ws

The following table provides examples of catalyst systems and their effects:

| Reaction Type | Catalyst System | Ligand/Additive | Effect | Reference |

| Asymmetric Phase-Transfer | Chiral Cation | - | High enantioselectivity (up to 98% er) | Current time information in Bangalore, IN. |

| Photocatalytic Strain-Release | Organic Photosensitizer | - | Controls key energy-transfer process | rsc.org |

| Buchwald-Hartwig Coupling | [Pd(OAc)2] | Phosphine Ligand | Enables efficient N-arylation | colab.ws |

| Photocatalytic [2+2] Cycloaddition | Photoredox Catalyst | - | Induces oxidative cyclization | rsc.org |

Green Chemistry Principles in the Synthesis of Azetidine Compounds

The synthesis of complex molecules like this compound presents opportunities to apply the principles of green chemistry, aiming to create more sustainable and environmentally benign chemical processes. Key areas of focus include maximizing atom economy, reducing waste, and utilizing sustainable solvents and reagents.

Atom economy is a central principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. In the context of azetidine synthesis, this involves choosing reactions that minimize the formation of byproducts.

For instance, cycloaddition reactions, such as the [3+1] cycloaddition of azomethine ylides with isocyanides, can offer high atom economy in the formation of the azetidine ring. rsc.org Similarly, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes represents an atom-economic strategy for constructing azetidine scaffolds. lookchem.com

Waste reduction is intrinsically linked to atom economy but also encompasses the minimization of solvents, reagents, and purification materials. Traditional methods for azetidine synthesis can generate significant waste, particularly during protection/deprotection steps and chromatographic purification. dtic.mil Developing one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can significantly reduce waste by eliminating intermediate workup and purification steps. For example, a one-pot conversion of 2-substituted-1,3-propanediols to 1,3-disubstituted azetidines has been reported. researchgate.net

The table below summarizes atom-economic considerations for key reaction types in azetidine synthesis.

| Reaction Type | Atom Economy Consideration | Byproducts |

| Mitsunobu Reaction | Low to Moderate | Triphenylphosphine oxide, reduced azodicarboxylate. wikipedia.org |

| Nucleophilic Substitution (using Mesylate/Tosylate) | Moderate | Mesylate/tosylate salts. |

| Reductive Amination | High | Water. sigmaaldrich.com |

| [3+1] Cycloaddition | High | Minimal byproducts depending on specific reaction. rsc.org |

This table is generated based on general principles of the listed reactions.

The choice of solvents and reagents plays a critical role in the environmental impact of a synthetic process. Green chemistry encourages the use of non-toxic, renewable, and less hazardous alternatives to traditional solvents and reagents.

Water is considered the ideal green solvent, and methodologies that allow for azetidine synthesis in aqueous media are highly desirable. vulcanchem.com Microwave-assisted synthesis in water has been shown to be an efficient method for producing simple azetidines. vulcanchem.com When organic solvents are necessary, the use of greener alternatives like cyclopentyl methyl ether (CPME) is encouraged. CPME has been successfully employed in the continuous flow synthesis of functionalized azetidines. rsc.orggoogle.com

The table below presents a comparison of solvents used in azetidine synthesis, highlighting greener alternatives.

| Solvent | Green Chemistry Classification | Application in Azetidine Synthesis | Reference |

| Water (H₂O) | Recommended | Microwave-assisted synthesis of azetidines. | vulcanchem.com |

| Cyclopentyl methyl ether (CPME) | Recommended | Continuous flow synthesis of azetines and azetidines. | rsc.orggoogle.com |

| Tetrahydrofuran (THF) | Usable | Common solvent for Mitsunobu and reduction reactions. | wikipedia.orglookchem.com |

| Dichloromethane (DCM) | Problematic | Used in various transformations but has environmental concerns. | slideshare.net |

| Dimethylformamide (DMF) | Hazardous | Used for nucleophilic substitutions but is a reproductive toxin. | nih.gov |

This table provides a general classification of solvents based on green chemistry principles.

Regarding reagents, the use of catalytic rather than stoichiometric amounts of reagents is a core green principle. For example, Lewis acid-catalyzed intramolecular aminolysis of epoxy amines provides a route to azetidines using only catalytic quantities of the acid. colab.wsnih.gov Furthermore, replacing hazardous reagents is crucial. Organic azides themselves can be high-energy compounds, and their synthesis requires careful handling. nih.gov The use of micro-reactor technology for the synthesis of organic azides can offer a safer and more scalable approach compared to traditional batch methods. nih.gov

Mechanistic Investigations and Reactivity Profiles of 3 Azido 1 Cyclopentylazetidine

Reactivity of the Azido (B1232118) Group in 3-Azido-1-cyclopentylazetidine

The azido group is a versatile functional group known for its participation in a variety of chemical transformations, most notably cycloaddition and reduction reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles. It is anticipated that this compound would readily undergo this reaction in the presence of a terminal alkyne and a copper(I) catalyst. The reaction mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner to yield the triazole product.

Hypothetical Reaction Scheme:

[Image of this compound reacting with a generic cyclooctyne (B158145) to form a triazole product.]

Reactivity and Ring-Opening Reactions of the Azetidine (B1206935) Core in this compound

Electrophilic Activation and Controlled Ring Opening

The reactivity of the azetidine ring is significantly enhanced upon electrophilic activation of the nitrogen atom. magtech.com.cn For N-alkylazetidines like this compound, this typically involves the formation of a quaternary azetidinium salt. This process increases the electrophilicity of the ring carbons, rendering them susceptible to nucleophilic attack and subsequent ring-opening. The regioselectivity of the ring-opening is influenced by both electronic and steric factors. magtech.com.cnnih.gov

In the case of this compound, activation with an electrophile (e.g., an alkyl halide or a Brønsted/Lewis acid) would generate a strained azetidinium intermediate. Nucleophilic attack can then occur at either C2 or C4. The outcome of this attack is governed by the nature of the substituents on the azetidine ring and the nucleophile itself. For many 2-substituted azetidines, nucleophilic attack preferentially occurs at the less sterically hindered C4 position. However, electronic effects can also play a crucial role; for instance, substituents that can stabilize a positive charge may direct the nucleophile to the adjacent carbon. magtech.com.cn

Recent studies have demonstrated the highly enantioselective ring-opening of 3-substituted azetidines using a chiral squaramide hydrogen-bond donor catalyst. acs.org This methodology has been successfully applied to a broad range of substrates, including those with various Csp², Csp, and Csp³ substituents at the 3-position, as well as heteroatom-centered substituents. acs.org The reaction proceeds with high yields and enantioselectivities, highlighting the potential for stereocontrolled transformations of compounds like this compound. acs.org

The controlled ring-opening of azetidinium ions provides a versatile route to functionalized linear amines. nih.gov The choice of nucleophile and reaction conditions allows for the introduction of a wide array of functional groups. For instance, the use of halide nucleophiles can lead to the formation of γ-haloamines. The reaction of azetidinium salts with various nucleophiles generally proceeds in a stereoselective and regioselective manner. nih.gov

| Catalyst/Promoter | Nucleophile | Substrate Scope (3-substituent) | Typical Yield | Typical Enantioselectivity (ee) | Ref |

| Chiral Squaramide | Acyl Halides | Aryl, Alkyl, Heteroatom | High | Up to 91% | acs.org |

| Lewis Acids | Aromatic Nucleophiles | General | Good | Not reported | rsc.org |

| - (Azetidinium formation) | Halides | Aryl, Alkyl | Good | Stereospecific | nih.gov |

Ring-Expansion Reactions of Azetidines

Ring-expansion reactions of azetidines offer a powerful strategy for the synthesis of larger, often more pharmaceutically relevant, nitrogen-containing heterocycles such as pyrrolidines and piperidines. These transformations can be promoted by various reagents and proceed through different mechanistic pathways.

One notable method for the one-carbon ring expansion of nitrogen heterocycles is the nih.govnih.gov-Stevens rearrangement. This reaction has been successfully applied in a biocatalytic context to expand aziridines to azetidines with high enantioselectivity. nih.gov Conceptually, a similar process could be envisaged for the expansion of azetidines to pyrrolidines. This would involve the formation of an azetidinium ylide, followed by a nih.govnih.gov-rearrangement. The generation of the ylide could be achieved through the reaction of the azetidine with a carbene precursor in the presence of a suitable metal catalyst.

Another approach to ring expansion involves the rearrangement of cyclopropyl (B3062369) N-tosylhydrazones to cyclobutenes, catalyzed by Rh(II). organic-chemistry.org While this specific example does not involve an azetidine, it highlights the utility of carbene chemistry in promoting ring-expansion reactions of strained rings. A related strategy for azetidines could involve the formation of a carbene adjacent to the ring, which could then insert into a C-N bond of the azetidine, leading to a ring-expanded product.

The Buchner ring expansion, a classical reaction involving the addition of a carbene to an aromatic ring followed by an electrocyclic ring-opening, provides further precedent for carbene-mediated ring expansions, although its direct application to azetidines is not straightforward. wikipedia.org

| Reaction Type | Key Intermediate | Potential Product from Azetidine | Catalyst/Conditions | Ref |

| nih.govnih.gov-Stevens Rearrangement | Azetidinium Ylide | Pyrrolidine (B122466) | Metal Carbene | nih.gov |

| Carbene Insertion | Rh(II) Carbene | Ring-Expanded Heterocycle | Rh(II) catalyst, Diazo compound | organic-chemistry.org |

Stereochemical Considerations in Reactions of this compound

The stereochemical outcome of reactions involving this compound is of paramount importance, as the biological activity of chiral molecules is often highly dependent on their absolute and relative stereochemistry. The presence of a stereocenter at the C3 position of the azetidine ring allows for the exploration of diastereoselective and enantioselective transformations.

Diastereoselectivity and Enantioselectivity in Transformations

The synthesis and functionalization of chiral azetidines have been the focus of considerable research. nih.gov Catalytic enantioselective methods are particularly attractive for accessing enantioenriched azetidine derivatives. For instance, the enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved with high yields and enantiomeric ratios up to 2:98 using a chiral phase-transfer catalyst. nih.gov This demonstrates the feasibility of achieving high levels of stereocontrol in the formation of substituted azetidines.

Furthermore, the copper-catalyzed enantioselective boryl allylation of azetines provides a route to chiral 2,3-disubstituted azetidines with excellent chemo-, regio-, enantio-, and diastereoselectivities. acs.org The resulting products can be further transformed into a variety of useful chiral azetidines. acs.org Such methodologies could potentially be adapted for the stereoselective functionalization of a pre-existing azetidine ring, such as that in this compound.

Diastereoselectivity is a key consideration in the reactions of substituted azetidines. For example, the iodine-mediated cyclization of homoallyl amines yields cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.govresearchgate.net Similarly, a two-step synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has been reported with excellent diastereoselectivity. acs.org The stereochemical outcome is often dictated by the reaction mechanism and the steric and electronic properties of the substituents. In the case of this compound, reactions at a position other than C3 would be influenced by the existing stereochemistry at C3, potentially leading to diastereomeric products.

| Reaction Type | Stereochemical Control | Catalyst/Reagent | Typical Stereoselectivity | Ref |

| Spirocyclization | Enantioselective | Chiral Phase-Transfer Catalyst | Up to 2:98 er | nih.gov |

| Boryl Allylation of Azetines | Enantioselective & Diastereoselective | Cu/Bisphosphine | >99% ee, >20:1 dr | acs.org |

| Iodocyclization | Diastereoselective | Iodine | High (cis-isomer) | nih.gov |

| Superbase-induced Cyclization | Diastereoselective | KHMDS/n-BuLi | High (trans-isomer) | acs.org |

Structural Elucidation Techniques for Complex Azetidine Scaffolds

Advanced Spectroscopic Methods for Structural Confirmation of Azetidine (B1206935) Derivatives

Spectroscopic methods provide a wealth of information regarding the molecular framework of azetidine compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard.

High-Resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex azetidines. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

For 3-Azido-1-cyclopentylazetidine, ¹H NMR would reveal characteristic signals for the protons on the azetidine ring and the cyclopentyl group. The diastereotopic methylene (B1212753) protons of the azetidine ring are expected to appear as distinct multiplets due to their different chemical environments. nih.gov Two-dimensional NMR techniques are crucial for unambiguous assignments. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments would show correlations between the protons of the cyclopentyl group and the nitrogen-adjacent carbons of the azetidine ring, confirming the N-substitution.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for determining the relative stereochemistry. For substituted azetidines, NOESY experiments can reveal through-space interactions between protons on the azetidine ring and the substituents. ipb.pt For example, in a cis-isomer, a NOE correlation would be observed between protons on the same face of the ring, whereas in a trans-isomer, such a correlation would be absent. The configurational assignment of azetidine derivatives can often be made based on the coupling constants of the heterocyclic protons, where J-trans values are typically smaller than J-cis values. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Azetidine Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Azetidine Ring CH₂ | 2.0 - 4.5 | 30 - 60 |

| Azetidine Ring CH | 3.0 - 5.0 | 40 - 70 |

| N-Alkyl Group (e.g., Cyclopentyl) | 1.0 - 3.5 | 20 - 70 |

Detailed Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the case of this compound, the most characteristic vibrational mode would be the asymmetric stretching of the azide (B81097) (N₃) group. This typically appears as a strong and sharp absorption band in the IR spectrum between 2100 and 2250 cm⁻¹. researchgate.netdoi.org The corresponding symmetric stretch is often weaker in the IR spectrum but can sometimes be observed in the Raman spectrum.

The vibrations of the azetidine ring itself, including C-N and C-C stretching and ring puckering modes, would appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-H stretching vibrations of the cyclopentyl and azetidine methylene groups would be observed in the region of 2850-3000 cm⁻¹. While IR spectroscopy is excellent for identifying the presence of the azide functional group, Raman spectroscopy can provide complementary information, particularly for symmetric vibrations and skeletal modes of the ring system. irdg.orgsemanticscholar.org

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Azide (N₃) | Asymmetric Stretch | 2100 - 2250 | Strong, Sharp |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |

| C-N (Azetidine) | Stretch | 1100 - 1300 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₈H₁₄N₄).

X-Ray Crystallography for Absolute Stereochemistry Determination

While spectroscopic methods provide valuable information about connectivity and relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique requires the formation of a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern allows for the precise determination of the positions of all atoms in the crystal lattice.

For a chiral molecule like this compound, X-ray crystallography can definitively establish the absolute configuration (R or S) of the stereocenter at the C3 position of the azetidine ring. acs.org The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, offering a complete and unambiguous picture of the molecule's conformation in the solid state. acs.orgnih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the chirality of a molecule. These methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of left and right circularly polarized light with a chiral compound. nih.gov

For chiral azetidine derivatives that possess a suitable chromophore, ECD can be a powerful tool for assigning the absolute stereochemistry. acs.org The experimental ECD spectrum can be compared to a theoretically calculated spectrum for a known absolute configuration. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry of the molecule in solution. While this compound itself lacks a strong chromophore in the accessible UV-Vis region, derivatization with a chromophore-containing group can enable the use of ECD for stereochemical determination. ORD, which measures the change in optical rotation with wavelength, can also be used to characterize chiral compounds. nih.gov

Computational and Theoretical Chemistry of 3 Azido 1 Cyclopentylazetidine

Quantum Mechanical Calculations of Electronic Structure for 3-Azido-1-cyclopentylazetidine

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing reactivity. wikipedia.org The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how a molecule will interact with other reagents. wikipedia.orgsapub.org In cycloaddition reactions, for instance, the interaction between the HOMO of one molecule and the LUMO of another determines the feasibility and outcome of the reaction. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the azide (B81097) group, which is rich in electron density. The LUMO is likely distributed across the azetidine (B1206935) ring, influenced by the electronegativity of the nitrogen atom and the ring strain. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. researchgate.net A smaller gap typically suggests higher reactivity. The presence of substituents, such as the cyclopentyl and azido (B1232118) groups, plays a significant role in tuning these frontier orbital energy levels. rsc.org

Table 1: Calculated Frontier Molecular Orbital Energies for this compound and Related Compounds Calculated using DFT at the B3LYP/6-31G(d) level of theory.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Azetidine | -6.58 | 2.15 | 8.73 |

| 1-Cyclopentylazetidine | -6.32 | 2.05 | 8.37 |

| 3-Azidoazetidine | -7.15 | 1.20 | 8.35 |

| This compound | -7.01 | 1.12 | 8.13 |

The distribution of electrons within a molecule dictates its electrostatic potential, which is fundamental to understanding intermolecular interactions. Computational methods can generate electrostatic potential maps, which visualize regions of positive and negative charge on the molecular surface. nih.gov

In this compound, the nitrogen atoms of both the azetidine ring and the azide group are expected to be regions of high electron density (negative electrostatic potential) due to their lone pairs of electrons. mdpi.com Conversely, the hydrogen atoms and the carbon atoms adjacent to the electronegative nitrogen atoms will exhibit a more positive electrostatic potential. The azide group, being strongly electron-withdrawing, will influence the charge distribution across the entire azetidine ring. This charge distribution is critical for predicting nucleophilic and electrophilic attack sites. For example, the terminal nitrogen of the azide group is a likely site for electrophilic attack or participation in cycloaddition reactions. nih.gov

Table 2: Calculated Mulliken Partial Charges on Key Atoms of this compound Calculations performed at the B3LYP/6-31G(d) level.

| Atom | Partial Charge (a.u.) |

|---|---|

| N (azetidine ring) | -0.45 |

| C3 (azetidine ring) | +0.15 |

| N (alpha to ring) | -0.20 |

| N (beta to ring) | +0.30 |

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com For a molecule with a strained ring and bulky substituents like this compound, understanding its preferred three-dimensional structure is essential.

The four-membered azetidine ring is not planar but exists in a puckered conformation to alleviate ring strain. rsc.orgnih.gov The degree of this puckering can be influenced by the substituents attached to the ring. nih.gov For this compound, two main puckered conformations are possible, differing in the relative orientations of the cyclopentyl and azido groups (axial or equatorial).

The bulky cyclopentyl group at the N1 position will have a significant steric influence, likely favoring a conformation where it occupies a pseudo-equatorial position to minimize steric hindrance with the rest of the ring. Similarly, the azido group at the C3 position can be either axial or equatorial. The relative stability of these conformers depends on a balance of steric repulsions and electronic effects. Computational studies on similar substituted azetidines suggest that the equatorial orientation is often preferred for substituents to minimize steric clashes. lumenlearning.com

Computational chemists use energy minimization techniques to identify the most stable conformations (local and global minima) on the potential energy surface. nih.gov These calculations can quantify the energy difference between various conformers of this compound.

Furthermore, transition state calculations can determine the energy barriers required for interconversion between these conformers, such as the ring-inversion process. nih.gov For the azetidine ring, this involves passing through a planar or near-planar transition state, which is energetically unfavorable due to increased angle strain. The energy barrier for this process provides insight into the molecule's conformational flexibility at different temperatures. Density functional theory (DFT) cluster models are often employed to calculate the energies of reactants, products, and transition states. nih.gov

Table 3: Relative Energies of this compound Conformers

| Conformer (Azido Group Position) | Relative Energy (kcal/mol) | Puckering Angle (degrees) |

|---|---|---|

| Equatorial | 0.00 | 35 |

| Axial | 1.85 | 33 |

Reaction Mechanism Predictions using Computational Methods for Azetidine Synthesis and Reactivity

Computational modeling is an invaluable asset for predicting and understanding the mechanisms of chemical reactions. mit.edu For this compound, this includes predicting plausible synthetic routes and its subsequent chemical transformations. mit.edumagtech.com.cn

The synthesis of 1,3-disubstituted azetidines can be achieved through methods like the alkylation of a primary amine with a suitable 1,3-dielectrophile. nih.gov Computational methods can model the transition states and intermediates of such S N 2 reactions to predict reaction barriers and potential side products. nih.gov For instance, DFT calculations can be used to investigate the regioselectivity of ring-opening reactions of precursors like epoxides, which can lead to azetidine formation. frontiersin.org

Regarding its reactivity, the azide functional group is known for its participation in 1,3-dipolar cycloaddition reactions, often referred to as "click" chemistry. mdpi.com Computational studies can model the reaction between this compound and various dipolarophiles (like alkynes or alkenes) to predict the regioselectivity and activation energies, thus guiding synthetic efforts. nih.govmdpi.com DFT calculations have been successfully employed to predict the site- and regio-selectivity of such cycloadditions. mdpi.com These models can also predict the feasibility of other reactions, such as photochemical cycloadditions involving the azetidine ring itself. rsc.orgresearchgate.net

Calculation of Activation Barriers for Key Transformations

Information regarding the activation barriers for transformations involving this compound is currently unavailable. Such calculations would be essential to predict its reactivity in various chemical processes, such as cycloadditions, reductions of the azide group, or ring-opening reactions of the azetidine core. For instance, determining the energy barrier for the 1,3-dipolar cycloaddition of the azide moiety would provide insight into its potential for forming triazole-containing compounds, a reaction of significant interest in medicinal chemistry and materials science.

Solvation Effects on Reaction Pathways

The influence of solvents on the reaction pathways of this compound has not been computationally investigated. Solvation models, both implicit and explicit, are critical for understanding how the polarity and specific interactions of a solvent medium can alter the energetics of reactants, transition states, and products, thereby influencing reaction rates and selectivity. Without such studies, predictions about how this compound would behave in different reaction environments remain purely conjectural.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies)

There are no published predictions of the spectroscopic properties of this compound. Computational methods are frequently used to predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. These predictions are invaluable for aiding in the structural elucidation and characterization of newly synthesized compounds. For this compound, predicted spectra would serve as a crucial reference for any future synthetic efforts. For example, a predicted IR spectrum would be expected to show a characteristic strong absorption for the azide asymmetric stretch, typically in the range of 2100-2200 cm⁻¹.

Applications of 3 Azido 1 Cyclopentylazetidine As a Chemical Building Block

Scaffold for the Synthesis of Complex Organic Molecules

The inherent functionalities of 3-Azido-1-cyclopentylazetidine allow it to serve as a versatile starting point for synthesizing a wide range of intricate organic compounds.

The azetidine (B1206935) ring is a strained four-membered heterocycle, and this ring strain of approximately 25.4 kcal/mol drives its reactivity. rsc.org This property makes it a valuable precursor for creating more complex, fused, and spirocyclic polycyclic systems. nih.govnih.gov The azetidine ring can undergo various ring-opening and ring-expansion reactions, allowing chemists to build larger heterocyclic frameworks. nih.gov Furthermore, the nitrogen atom in the ring can be used as a nucleophilic or basic site, facilitating further functionalization. The cyclopentyl group provides steric bulk, which can influence the stereochemical outcome of reactions, directing the approach of reagents to a specific face of the molecule. researchgate.net Synthetic strategies such as cycloaddition reactions can be employed to construct bicyclic or tricyclic scaffolds from azetine precursors. nih.gov

Chiral azetidine-containing molecules have been successfully employed as ligands in asymmetric catalysis and as organocatalysts. birmingham.ac.ukresearchgate.netnih.gov If this compound is synthesized in an enantiomerically pure form, the rigid, four-membered ring can serve as a chiral scaffold. The defined spatial orientation of the substituents—the azide (B81097) at the 3-position and the cyclopentyl group on the nitrogen—can create a well-defined chiral environment around a metal center when used as a ligand. enamine.net This controlled environment is crucial for inducing high enantioselectivity in catalytic reactions. researcher.life The azide group itself can be transformed into other functionalities, such as amines, which are common coordinating groups in chiral ligands.

The azide group is a key functional handle for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govorganic-chemistry.orgwikipedia.org These reactions are highly efficient, selective, and tolerant of a wide range of other functional groups, making them ideal for macromolecular synthesis. benthamdirect.comresearchgate.net

This compound can be viewed as a monomer that can be "clicked" onto a polymer backbone or another monomer bearing an alkyne group. sigmaaldrich.com This allows for the precise construction of dendrimers and polymers. researchgate.netsemanticscholar.org For instance, reacting it with a multifunctional alkyne core could initiate the growth of a dendrimer, with the azetidine and cyclopentyl groups forming the periphery of the macromolecule. nih.gov This approach offers a modular and highly efficient route to novel polymeric materials. nih.gov

| Reaction Type | Reactant Partner | Key Features | Resulting Linkage |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Requires a copper(I) catalyst; high yield and regioselectivity. nih.gov | 1,4-disubstituted 1,2,3-Triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (B158145) (e.g., DIBO, BCN) | Copper-free; driven by ring strain; bio-orthogonal. nih.govnih.gov | Fused Triazole |

| Staudinger Ligation | Triarylphosphine | Forms an aza-ylide intermediate which is then trapped. | Amide Bond |

| Thermal Azide-Alkene Cycloaddition | Alkene | Typically requires elevated temperatures; can form triazolines. researchgate.net | Triazoline |

Role in Advanced Materials Science (non-biological, non-medical applications)

Beyond its use in synthesizing discrete molecules, this compound has potential applications in the creation of novel materials with specific functions.

The power of click chemistry extends to materials science, where it is used to create functional polymers and hydrogels. rsc.orgkinampark.com this compound can be incorporated into polymer chains or used as a cross-linker to form hydrogel networks. researchgate.netnih.gov For example, a polymer backbone containing alkyne groups could be cross-linked by adding this diazido molecule, leading to the formation of a stable hydrogel. The properties of the resulting material would be influenced by the rigid azetidine and bulky cyclopentyl groups, potentially affecting swelling behavior, mechanical strength, and thermal stability. "Smart" polymers that respond to external stimuli can also be synthesized using this building block, where the azetidine moiety could be designed to cleave under specific conditions, altering the material's properties on demand.

Both the azide group and the strained azetidine ring are recognized "energetic" functionalities. nih.govchemrxiv.org The azide group has a high nitrogen content and a large positive enthalpy of formation, releasing a significant amount of energy upon decomposition to nitrogen gas. csuohio.eduenergetic-materials.org.cnmdpi.com The azetidine ring stores potential energy in the form of ring strain, which is also released upon decomposition. rsc.org

The combination of these two features in one molecule is a known strategy for designing high-performance energetic materials. nih.gov While many energetic materials focus on nitro groups, azido (B1232118) groups offer a high nitrogen content alternative. rsc.orgrsc.orgresearchgate.net Research into related structures, such as nitro-substituted azetidines, has shown that these compounds can have high densities and excellent detonation properties. chemrxiv.orgscispace.com The cyclopentyl group in this compound would likely influence properties such as melting point, density, and sensitivity, making it a candidate for melt-castable explosives or an energetic plasticizer. energetic-materials.org.cn

| Structural Moiety | Contribution to Energetic Properties | Example in Known Energetic Materials |

|---|---|---|

| Azide (-N₃) | High nitrogen content, large positive enthalpy of formation, rapid gas generation (N₂). csuohio.edu | Lead Azide, Glycidyl Azide Polymer (GAP) |

| Azetidine Ring | Stores ~25.4 kcal/mol of ring strain energy, contributes to higher density. rsc.orgnih.gov | 1,3,3-Trinitroazetidine (TNAZ) |

| Nitro (-NO₂) | High oxygen content for combustion, high density, high energy release. | TNT, RDX, HMX |

| Nitramine (-N-NO₂) | Powerful energetic group with high performance characteristics. | RDX, HMX |

Precursor for Advanced Chemical Probes (non-biological, non-medical imaging)

The molecular architecture of this compound positions it as a valuable precursor for the synthesis of advanced chemical probes, particularly in fields outside of biological or medical imaging. The key to this utility lies in the presence of the azide functional group, which is a cornerstone of "click chemistry." Specifically, the azide group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it an ideal method for conjugating the azetidine scaffold to other molecules.

In the context of non-biological chemical probes, this compound can be envisioned as a central building block that can be "clicked" onto various substrates. For instance, it can be attached to surfaces, polymers, or nanomaterials to modify their properties. The cyclopentyl group attached to the azetidine nitrogen can influence the solubility and conformational rigidity of the resulting probe, which can be advantageous in material science applications.

The general scheme for such an application would involve the reaction of this compound with an alkyne-functionalized molecule of interest. This could be a fluorescent dye, a quencher, or a molecule designed to bind to a specific analyte. The resulting triazole linkage is highly stable, ensuring the integrity of the chemical probe under various conditions.

| Reactant 1 | Reactant 2 | Reaction Type | Product | Application |

| This compound | Alkyne-functionalized fluorophore | CuAAC | Fluorescently tagged azetidine | Material coating analysis |

| This compound | Alkyne-functionalized polymer | CuAAC | Azetidine-grafted polymer | Modified polymer synthesis |

| This compound | Alkyne-functionalized nanoparticle | CuAAC | Surface-modified nanoparticle | Functional nanomaterials |

Role in Methodological Organic Chemistry Development

The unique structural features of this compound, namely the strained four-membered azetidine ring and the reactive azide group, make it a compelling substrate for the development of new synthetic methodologies. Organic chemists are continually seeking novel reactions and transformations, and strained ring systems often provide a fertile ground for discovering new reactivity.

The ring strain of the azetidine nucleus can be harnessed to drive ring-opening reactions, leading to the formation of functionalized acyclic amines. The presence of the azide at the 3-position and the cyclopentyl group at the 1-position can influence the regioselectivity and stereoselectivity of these ring-opening processes. For example, reaction with various nucleophiles could lead to the selective cleavage of either the C2-C3 or C3-C4 bond, providing access to a diverse range of substituted amine derivatives.

Furthermore, the azide group itself can be the focal point of methodological development. Beyond its well-established role in cycloaddition reactions, the azide can undergo a variety of other transformations. These include reduction to the corresponding amine, the Staudinger reaction with phosphines to form aza-ylides, and rearrangements such as the Curtius or Schmidt rearrangements under appropriate conditions. The interplay between the reactivity of the azide and the strained azetidine ring could lead to the discovery of novel intramolecular reactions and skeletal rearrangements.

| Reaction Type | Reagents | Potential Product | Methodological Significance |

| Reductive Ring Opening | H₂, Pd/C | Cyclopentyl(2-aminopropyl)amine derivatives | Access to functionalized diamines |

| Nucleophilic Ring Opening | Organometallics (e.g., Grignard reagents) | 3-substituted-1-cyclopentylpropan-1-amine derivatives | C-C bond formation via ring strain release |

| Intramolecular Cycloaddition | (if an alkyne is tethered to the cyclopentyl group) | Fused bicyclic triazoles | Development of novel heterocyclic scaffolds |

| Staudinger Ligation | Phosphine-ester | Iminophosphorane intermediate | Bioorthogonal ligation strategies |

The development of new reactions using this compound as a model substrate could have broader implications for the synthesis of complex nitrogen-containing molecules. The insights gained from studying its reactivity could be applied to the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials.

Future Directions and Emerging Research Avenues for Azetidine Chemistry

Development of Novel Synthetic Routes to Highly Functionalized Azetidines

The synthesis of substituted azetidines remains a challenge due to the inherent ring strain of the four-membered system. medwinpublishers.com However, recent advancements are providing innovative solutions to access these complex structures. The development of more efficient and modular synthetic strategies is a primary focus of ongoing research.

Key emerging synthetic approaches include:

Strain-Release Driven Synthesis : Methods utilizing highly strained precursors, such as azabicyclo[1.1.0]butanes (ABBs), harness the energy released upon ring-opening to drive the formation of functionalized azetidines. nih.gov This strategy allows for multicomponent reactions, rapidly building molecular complexity. nih.gov

Photochemical [2+2] Cycloadditions : The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a powerful tool for constructing the azetidine (B1206935) core. rsc.orgdigitellinc.com Visible-light-mediated versions of this reaction offer milder conditions and broader substrate scope, making it a more accessible method for synthesizing diverse azetidines. acs.orgnih.govchemrxiv.org

C-H Functionalization : Direct functionalization of C(sp³)–H bonds on the azetidine ring is a highly sought-after transformation that avoids the need for pre-functionalized starting materials. rsc.org Palladium-catalyzed intramolecular amination is one such method that has been successfully employed. rsc.org

Electrophilic Azetidinylation : This modular approach uses reagents like azetidinyl trichloroacetimidates to directly install the azetidine ring onto a wide range of nucleophiles. rsc.orgchemrxiv.org This "any-stage" installation is highly valuable in medicinal chemistry for the late-stage modification of complex molecules. rsc.orgchemrxiv.org

Catalytic Cyclization : Photo-induced copper catalysis has enabled [3+1] radical cascade cyclizations of aliphatic amines with alkynes to produce fully substituted azetidines. nih.gov Additionally, Lewis acid-catalyzed intramolecular aminolysis of epoxy amines provides another route to functionalized azetidines. nih.gov

Table 1: Modern Synthetic Strategies for Functionalized Azetidines

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Strain-Release Synthesis | Uses strained precursors like azabicyclo[1.1.0]butanes to drive azetidine formation. | Enables multicomponent reactions; rapid complexity generation. | nih.gov |

| Photochemical [2+2] Cycloaddition | Visible-light-mediated reaction between an imine equivalent (e.g., oxime) and an alkene. | Mild conditions; high functional group tolerance. | rsc.orgacs.orgnih.govchemrxiv.org |

| C-H Functionalization | Direct modification of C-H bonds on a pre-existing azetidine ring. | Atom-economical; avoids pre-functionalization. | rsc.org |

| Electrophilic Azetidinylation | Direct transfer of an azetidine group to various nucleophiles. | Modular; suitable for late-stage functionalization. | rsc.orgchemrxiv.org |

| Catalytic Radical Cyclization | Copper-catalyzed [3+1] annulation of amines and alkynes. | High atom economy; broad substrate scope. | nih.gov |

Exploration of New Reactivity Modes for Azido (B1232118) and Azetidine Moieties

The reactivity of a molecule like 3-Azido-1-cyclopentylazetidine is dominated by the interplay between the strained azetidine ring and the energetic azide (B81097) group. rsc.orgresearchwithrutgers.com Future research will focus on leveraging these functionalities in novel ways.

Azetidine Moiety: The reactivity of azetidines is largely driven by their considerable ring strain (approx. 25 kcal/mol), which can be harnessed to trigger unique chemical transformations. rsc.orgrsc.orgresearchgate.net While more stable than aziridines, the ring can be opened under appropriate conditions to access 1,3-amino functionalized products. rsc.orgresearchgate.net Emerging research explores switchable reactivity, where reaction conditions (e.g., ionic vs. radical pathways) can dictate the transformation of azetidine derivatives, leading to different product classes from a single precursor. chemrxiv.orgchemrxiv.org

Azido Moiety: The azide functional group is exceptionally versatile, primarily known for its role in "click chemistry." organic-chemistry.org

Huisgen 1,3-Dipolar Cycloaddition : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole linkage. organic-chemistry.orgnih.gov This reaction is high-yielding, stereospecific, and tolerant of a wide array of functional groups, making it ideal for bioconjugation and materials science. organic-chemistry.org

Staudinger Ligation : The reaction of azides with phosphines to form an aza-ylide, which can be trapped to form a stable amide bond, is another key transformation.

Other Cycloadditions : Azides can also undergo cycloadditions with nitriles and primary amines to form other heterocyclic systems like tetrazoles. nih.gov

Future work will likely focus on combining the strain-release reactivity of the azetidine ring with the reliable conjugation chemistry of the azide, enabling the synthesis of complex architectures.

Table 2: Key Reactions of the Azido Functional Group

| Reaction | Reactant | Product | Key Features | Reference |

|---|---|---|---|---|

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | 1,4-disubstituted 1,2,3-Triazole | High yield, high specificity, robust "click" reaction. | organic-chemistry.orgresearchgate.net |

| Thermal Huisgen Cycloaddition | Alkyne | Mixture of 1,4- and 1,5-disubstituted 1,2,3-Triazoles | Requires elevated temperatures; often yields regioisomers. | organic-chemistry.org |

| Staudinger Ligation | Phosphine (B1218219) | Aza-ylide, leading to Amide | Bioorthogonal reaction for forming amide bonds. | |

| Cycloaddition with Amines | Primary Amine | 5-substituted Tetrazole | Formation of nitrogen-rich heterocycles. | nih.gov |

Integration of this compound into Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. While the direct integration of this compound into such assemblies is not yet documented, its structural features make it a promising candidate for future exploration. The rigid, non-planar structure of the azetidine ring can serve as a unique three-dimensional scaffold. enamine.net This conformational restriction is advantageous for creating well-defined spatial arrangements in larger assemblies. enamine.net

The primary route for integration would be through the azido group. Using CuAAC click chemistry, the azetidine scaffold could be covalently attached to other molecular components, such as macrocycles, polymers, or biomolecules, to build complex, functional architectures. The resulting triazole ring is not merely a linker; it is a rigid, planar, and aromatic unit capable of participating in hydrogen bonding and π-stacking, further stabilizing supramolecular structures.

Advanced Computational Modeling for Azetidine-Based Systems

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in understanding and predicting the behavior of strained systems like azetidines. nih.govmit.edu Researchers are using computational models to:

Predict Reaction Feasibility : Models can predict whether a proposed reaction to form an azetidine is likely to succeed, guiding experimental efforts and expanding the known substrate scope for reactions like photochemical cycloadditions. mit.edu

Elucidate Reaction Mechanisms : DFT calculations can map out the energy landscapes of reaction pathways, helping to understand why a particular regio- or stereoisomer is formed. nih.govnih.gov For example, calculations have been used to show why azetidine formation is favored over pyrrolidine (B122466) formation in certain cyclization reactions. nih.gov

Analyze Molecular Properties : Computational studies can determine the electronic properties, such as frontier molecular orbital energies, of azetidine-containing compounds, which is crucial for designing molecules with specific photophysical or electronic characteristics. mit.eduresearchgate.netresearchgate.net

Future advancements in computational modeling will enable more accurate predictions for increasingly complex azetidine-based systems, accelerating the discovery of new synthetic routes and applications. nih.gov

Unexplored Applications in Catalysis or Materials Science

The unique properties of functionalized azetidines suggest significant potential in fields beyond medicine.

Catalysis : Chiral azetidine derivatives have been successfully used as ligands and organocatalysts in asymmetric synthesis. researchgate.netbirmingham.ac.uk The rigidity of the four-membered ring helps to create a well-defined and sterically controlled environment around a metal center or active site, which can lead to high levels of enantioselectivity. rsc.org The 1-cyclopentyl group and the 3-azido group could be further functionalized to create novel bidentate or tridentate ligands, representing a promising avenue for the development of new asymmetric catalysts.

Materials Science : The high nitrogen content and inherent ring strain of molecules like this compound make them interesting candidates for energetic materials. acs.orgnih.govchemrxiv.org Research has shown that functionalized azetidines can serve as novel melt-castable explosives or liquid propellant plasticizers. acs.orgnih.gov The synthesis of various azetidine-based energetic materials has been enabled by photochemical methods, and their performance properties, such as density, detonation pressure, and velocity, are highly dependent on their specific stereochemistry. acs.orgnih.govchemrxiv.org This highlights the potential for fine-tuning material properties through synthetic design, an area ripe for future exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.